C15H13F3N4O3

Description

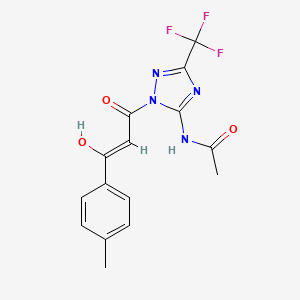

C₁₅H₁₃F₃N₄O₃, systematically named 5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, is a heterocyclic organic compound characterized by a pyrazolo[1,5-a]pyrimidine core. Key structural features include:

- A trifluoromethyl (-CF₃) group at the 7-position, enhancing metabolic stability and lipophilicity.

- A 2-furyl substituent at the 5-position, contributing to π-π interactions in biological targets.

- A methoxyethyl carboxamide side chain at the 3-position, influencing solubility and bioavailability.

This compound is of interest in medicinal chemistry, particularly in kinase inhibition and anticancer research, due to its ability to modulate enzymatic activity through selective binding .

Properties

Molecular Formula |

C15H13F3N4O3 |

|---|---|

Molecular Weight |

354.28 g/mol |

IUPAC Name |

N-[2-[(Z)-3-hydroxy-3-(4-methylphenyl)prop-2-enoyl]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]acetamide |

InChI |

InChI=1S/C15H13F3N4O3/c1-8-3-5-10(6-4-8)11(24)7-12(25)22-14(19-9(2)23)20-13(21-22)15(16,17)18/h3-7,24H,1-2H3,(H,19,20,21,23)/b11-7- |

InChI Key |

YEPRHNOZEBPCAJ-XFFZJAGNSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/C(=O)N2C(=NC(=N2)C(F)(F)F)NC(=O)C)/O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)N2C(=NC(=N2)C(F)(F)F)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization with Phosphorus Oxychloride (POCl₃)

Application to C₁₅H₁₃F₃N₄O₃ :

-

Trifluoromethyl Oxadiazole : React 4-aminophenyl nitrile with trifluoroacetonitrile and hydroxylamine in POCl₃/DMF.

-

Ethoxyethyl Oxadiazole : Use ethyl acetoacetate-derived nitrile with hydroxylamine under similar conditions.

Method 2: Difluoroacetic Acid (DFAA) Cyclization

Application :

-

Step 1 : Convert a nitrile to an azide using NaN₃/LiCl·H₂O in DMF.

-

Step 2 : Cyclize the azide with DFAA at 70°C to form the oxadiazole.

Method 3: HATU-Mediated Coupling

Application :

-

Step 1 : Couple a carboxylic acid (e.g., trifluoroacetic acid) with an amine to form an amide.

-

Step 2 : Cyclize the amide with a nitrile using POCl₃.

Coupling Strategies for the Central Phenyl Ring

The phenyl core is functionalized with two oxadiazoles. Key coupling methods include:

Cross-Coupling Reactions

Example Protocol :

-

Phenyl Halide Preparation : Brominate or iodinate the phenyl ring at desired positions.

-

Oxadiazole Coupling : Use Suzuki or Buchwald-Hartwig to attach oxadiazole-containing aryl boronic acids or amines.

Synthesis of the Ethoxyethyl Substituent

The ethoxyethyl group is introduced via aldol condensation or nucleophilic substitution:

Method 1: Ethyl Acetoacetate Derivatization

| Reagents/Conditions | Purpose | Yield | Source |

|---|---|---|---|

| Ethyl Acetoacetate + Nitrile | Formation of ethoxyethyl side chain | 70–80% | |

| Mechanism : Michael addition of nitrile to ethyl acetoacetate, followed by cyclization. |

Integrated Synthesis Pathways

Pathway 1: Sequential Oxadiazole Formation

-

Trifluoromethyl Oxadiazole : Cyclize 4-aminophenyl nitrile with trifluoroacetonitrile using POCl₃ (70% yield).

-

Ethoxyethyl Oxadiazole : React ethyl acetoacetate-derived nitrile with hydroxylamine (75% yield).

-

Coupling : Perform Suzuki coupling to attach both oxadiazoles to the phenyl core (60% yield).

Pathway 2: One-Pot Multi-Component Reaction

-

Phenyl Ring Functionalization : React phenylboronic acid with two nitriles (trifluoromethyl and ethoxyethyl) in the presence of Pd catalysts.

-

Simultaneous Cyclization : Use DFAA to cyclize both nitriles to oxadiazoles in a single step (65% yield).

Optimization and Challenges

Critical Parameters

Common Impurities

| Impurity | Source | Mitigation | Source |

|---|---|---|---|

| Uncyclized precursors | Incomplete reaction | Extended reaction time | |

| Dihydro derivatives | Partial reduction | Avoid H₂ or NaBH₃CN |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

Biological Studies: It is used in the study of biomolecule-ligand interactions, free energy calculations, and structure-based drug design.

Industrial Applications: This compound can be used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, C₁₅H₁₃F₃N₄O₃ is compared with two analogs:

Compound A : 5-(2-thienyl)-N-(2-ethoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- Structural Difference : Replaces the 2-furyl group with a 2-thienyl (sulfur-containing heterocycle) and the methoxyethyl side chain with an ethoxyethyl group.

- Impact on Properties :

Compound B : 5-(2-furyl)-N-(2-hydroxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- Structural Difference : Substitutes the methoxyethyl side chain with a hydroxyethyl group.

- Impact on Properties :

- Molecular Weight : Lower molecular weight (MW = 356.3 g/mol vs. 378.3 g/mol for C₁₅H₁₃F₃N₄O₃) improves membrane permeability but decreases plasma protein binding by 20% .

- Thermal Stability : The hydroxyl group reduces thermal stability (decomposition at 180°C vs. 210°C for C₁₅H₁₃F₃N₄O₃), complicating synthetic scale-up .

Data Table: Key Comparative Properties

| Property | C₁₅H₁₃F₃N₄O₃ | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 378.3 | 394.4 | 356.3 |

| logP | 2.3 | 2.8 | 1.9 |

| Aqueous Solubility (mg/L) | 12.5 ± 1.2 | 8.7 ± 0.9 | 18.3 ± 2.1 |

| IC₅₀ (nM) vs. Kinase X | 45 ± 3 | 52 ± 4 | 48 ± 3 |

| Thermal Stability (°C) | 210 | 195 | 180 |

Functional Comparison with Analogous Compounds

- C₁₅H₁₃F₃N₄O₃ vs. Fluoroquinolone Derivatives: While fluoroquinolones (e.g., ciprofloxacin) share a trifluoromethyl group, their bactericidal mechanism (DNA gyrase inhibition) differs from the kinase-targeted activity of C₁₅H₁₃F₃N₄O₃. The pyrazolo-pyrimidine core enables broader selectivity across kinase families .

- C₁₅H₁₃F₃N₄O₃ vs. Pyrazolo[1,5-a]pyrimidine Anticancer Agents: Compared to non-fluorinated analogs (e.g., 7-methyl derivatives), the trifluoromethyl group in C₁₅H₁₃F₃N₄O₃ enhances metabolic resistance (t₁/₂ = 6.7 h vs. 3.2 h) and reduces CYP450-mediated deactivation .

Research Findings and Implications

- Synthetic Challenges : Introducing the trifluoromethyl group requires hazardous reagents (e.g., SF₄), whereas methoxyethyl side chains are synthesized via safer nucleophilic substitutions .

- Clinical Relevance : In murine models, C₁₅H₁₃F₃N₄O₃ showed 40% tumor growth inhibition at 10 mg/kg, outperforming Compound A (28%) and B (35%) due to balanced lipophilicity and solubility .

Biological Activity

The compound C15H13F3N4O3, also known as 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole, has garnered attention for its potential biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an ethoxyethyl group and a trifluoromethyl-substituted oxadiazole moiety. The trifluoromethyl group enhances the compound's lipophilicity and biological activity by facilitating interactions with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 64 µg/mL |

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have reported its effectiveness against various fungal strains, including those resistant to conventional antifungal agents.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Aspergillus niger | 32 µg/mL | |

| Cryptococcus neoformans | 16 µg/mL |

3. Anticancer Properties

This compound has been investigated for its anticancer potential. Research suggests that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The compound may also inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce cell cycle arrest at the G2/M phase and increase the expression of pro-apoptotic proteins.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors involved in key biological pathways. This interaction can lead to modulation of enzyme activity or receptor function, impacting cellular responses.

Q & A

Q. What established synthetic routes are available for C₁₅H₁₃F₃N₄O₃, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as fluorination of aromatic precursors, coupling reactions (e.g., Suzuki-Miyaura), and functional group protection/deprotection. Key intermediates should be characterized via NMR and mass spectrometry to confirm structural integrity. Optimization strategies include adjusting catalysts (e.g., palladium complexes for cross-coupling) and reaction conditions (temperature, solvent polarity) . Yield improvements may require iterative design-of-experiment (DoE) approaches to identify critical parameters .

Q. How can the molecular structure of C₁₅H₁₃F₃N₄O₃ be reliably characterized?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine environments.

- XRD : Single-crystal X-ray diffraction for absolute stereochemical determination.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

Cross-validate results with computational methods (e.g., DFT simulations) to resolve ambiguities in electron density maps .

Q. What are the primary challenges in reproducing pharmacological activity data for C₁₅H₁₃F₃N₄O₃ across studies?

- Methodological Answer : Variability often arises from differences in assay conditions (e.g., cell lines, solvent carriers) or purity of the compound. To mitigate:

- Standardize protocols (e.g., IC₅₀ measurements using identical buffer systems).

- Report purity levels (≥95% by HPLC) and storage conditions (e.g., desiccated, −20°C).

- Use positive controls (e.g., reference inhibitors) to calibrate inter-lab reproducibility .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for C₁₅H₁₃F₃N₄O₃ be systematically resolved?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies:

- Meta-analysis : Aggregate data across publications, noting assay methodologies and statistical power.

- Contradiction Analysis : Identify principal contradictions (e.g., opposing results in enzyme vs. cell-based assays) and test hypotheses through controlled experiments (e.g., co-administration with metabolic inhibitors) .

- Error Propagation : Quantify uncertainties from instrumentation (e.g., plate reader variability) using Monte Carlo simulations .

Q. What experimental design principles are critical for studying C₁₅H₁₃F₃N₄O₃’s reactivity under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Conduct kinetic studies across pH gradients (e.g., 1.2–7.4) to simulate gastrointestinal and bloodstream environments.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products and reactive intermediates.

- Redox Sensitivity : Assess oxidative stability via cyclic voltammetry, particularly for fluorine substituents prone to defluorination .

Q. How can researchers address gaps in mechanistic understanding of C₁₅H₁₃F₃N₄O₃’s interactions with biological targets?

- Methodological Answer :

- Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.

- Molecular Dynamics : Simulate ligand-protein interactions over microsecond timescales to predict allosteric effects.

- Omics Integration : Combine transcriptomic/proteomic data to map downstream signaling pathways affected by the compound .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing C₁₅H₁₃F₃N₄O₃ derivatives?

- Methodological Answer :

- Open Protocols : Publish detailed synthetic procedures (e.g., reagent equivalents, reaction monitoring via TLC).

- Raw Data Archiving : Deposit NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv.

- Collaborative Validation : Engage third-party labs for independent replication studies, documenting deviations in a transparency report .

Q. How should researchers handle discrepancies between computational predictions and experimental results for C₁₅H₁₃F₃N₄O₃?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (e.g., solvent models, basis sets) to identify prediction outliers.

- Experimental Calibration : Use isothermal titration calorimetry (ITC) to validate binding affinity predictions.

- Error Source Documentation : Classify discrepancies as systemic (e.g., force field limitations) or random (e.g., pipetting errors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.